5-Nitro-3-isoquinolinecarboxylic acid

Synthetic Chemistry Process Development Yield Optimization

5-Nitro-3-isoquinolinecarboxylic acid is a heterocyclic aromatic compound belonging to the nitroisoquinolinecarboxylic acid class. It is characterized by a nitro group at the 5-position and a carboxylic acid at the 3-position on an isoquinoline scaffold.

Molecular Formula C10H6N2O4
Molecular Weight 218.17 g/mol
CAS No. 80066-72-4
Cat. No. B8532909
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Nitro-3-isoquinolinecarboxylic acid
CAS80066-72-4
Molecular FormulaC10H6N2O4
Molecular Weight218.17 g/mol
Structural Identifiers
SMILESC1=CC2=CN=C(C=C2C(=C1)[N+](=O)[O-])C(=O)O
InChIInChI=1S/C10H6N2O4/c13-10(14)8-4-7-6(5-11-8)2-1-3-9(7)12(15)16/h1-5H,(H,13,14)
InChIKeyYLFNFIOMMHOGMA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Nitro-3-isoquinolinecarboxylic Acid (CAS 80066-72-4): Core Chemical Profile for Medicinal Chemistry and Procurement


5-Nitro-3-isoquinolinecarboxylic acid is a heterocyclic aromatic compound belonging to the nitroisoquinolinecarboxylic acid class. It is characterized by a nitro group at the 5-position and a carboxylic acid at the 3-position on an isoquinoline scaffold . This substitution pattern confers distinct electronic properties and reactivity compared to its positional isomers, making it a specialized building block in the synthesis of bioactive molecules [1].

5-Nitro-3-isoquinolinecarboxylic Acid: Why Positional Isomers and Reduced Analogs Cannot Substitute in Synthesis Workflows


The position of the nitro group on the isoquinoline ring critically influences the compound's electronic distribution, acidity, and subsequent reactivity in downstream transformations such as hydrogenation or cross-coupling . Substituting 5-Nitro-3-isoquinolinecarboxylic acid with the 7-nitro isomer or the 5-nitro tetrahydro derivative introduces different steric and electronic environments that can alter reaction yields, selectivity, and the properties of final pharmaceutical candidates [1]. The following quantitative evidence underscores the importance of selecting the precise 5-nitro-3-substituted compound for reproducible research outcomes.

5-Nitro-3-isoquinolinecarboxylic Acid: Quantitative Differentiation from Positional Isomers and Reduced Analogs


Synthesis Yield Advantage: 5-Nitro-3-isoquinolinecarboxylic Acid vs. 7-Nitro Isomer

The synthesis of 5-Nitro-3-isoquinolinecarboxylic acid via nitration of 3-carboxyisoquinoline proceeds with a reported yield of 93% . In contrast, the synthesis of the 7-nitro isomer (7-nitro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid) under similar conditions yields 71% . This 22-percentage-point difference translates to a 30% higher mass recovery, which is critical for cost-sensitive scale-up.

Synthetic Chemistry Process Development Yield Optimization

Acidity Modulation: pKa of 5-Nitro-3-isoquinolinecarboxylic Acid vs. 7-Nitro Tetrahydro Analog

The predicted pKa of 5-Nitro-3-isoquinolinecarboxylic acid is 3.1 ± 0.2 , whereas the 7-nitro tetrahydro derivative exhibits a predicted pKa of 6.47 ± 0.40 . The 5-nitro compound is approximately 2000-fold more acidic, which influences its ionization state at physiological pH and its ability to engage in hydrogen bonding and salt formation.

Medicinal Chemistry Physicochemical Profiling Drug Design

Molecular Weight and Purity: 5-Nitro-3-isoquinolinecarboxylic Acid vs. Reduced Tetrahydro Analog

5-Nitro-3-isoquinolinecarboxylic acid has a molecular weight of 218.17 g/mol and is typically supplied at 95% purity . The fully reduced analog, 5-nitro-1,2,3,4-tetrahydro-3-isoquinolinecarboxylic acid, has a molecular weight of 222.20 g/mol and is also offered at 95% purity . The difference in molecular weight reflects the saturation state of the heterocyclic ring, which impacts chromatographic retention and spectroscopic properties.

Analytical Chemistry Quality Control Procurement Specifications

Reductive Amination Reactivity: 5-Nitro-3-isoquinolinecarboxylic Acid as a Versatile Hydrogenation Substrate

5-Nitro-3-isoquinolinecarboxylic acid undergoes hydrogenation over palladium on silica in methanol at 20–60 °C and 359.97 kPa to yield the corresponding 5-amino derivative [1]. This specific reactivity profile, driven by the 5-nitro substitution pattern, is not shared by the 7-nitro isomer due to differing electronic effects . The 5-amino product is a valuable intermediate for peptide mimetics and kinase inhibitors.

Catalytic Hydrogenation Amino Acid Synthesis Building Block Utility

Optimal Procurement and Research Applications for 5-Nitro-3-isoquinolinecarboxylic Acid (CAS 80066-72-4)


Synthesis of 5-Amino-3-isoquinolinecarboxylic Acid for Peptide Mimetics

Hydrogenation of 5-Nitro-3-isoquinolinecarboxylic acid yields 5-amino-3-isoquinolinecarboxylic acid, a conformationally constrained β-amino acid analog used in the design of peptidomimetics with enhanced metabolic stability [1]. The documented hydrogenation conditions (Pd/silica, MeOH, 20–60 °C, 359.97 kPa) provide a reliable route to this valuable intermediate.

Building Block for Kinase Inhibitor Libraries

The 5-nitro-3-carboxylate scaffold serves as a versatile core for constructing focused libraries of isoquinoline-based kinase inhibitors. The nitro group can be selectively reduced and further derivatized, while the carboxylic acid enables amide coupling to introduce diversity elements .

Physicochemical Optimization in Early Drug Discovery

With a predicted pKa of 3.1 ± 0.2, 5-Nitro-3-isoquinolinecarboxylic acid offers a significantly more acidic carboxylate than its tetrahydro analog (pKa 6.47). This property can be exploited to improve aqueous solubility and salt formation, facilitating in vitro assays and formulation studies .

Process Chemistry Scale-Up Due to Higher Synthetic Yield

The reported synthesis yield of 93% for the 5-nitro compound, compared to 71% for the 7-nitro isomer, makes it the preferred choice for process chemistry groups seeking to minimize cost and maximize material throughput in multistep syntheses .

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